molecular formula C14H13N5 B11471884 3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine

3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine

Cat. No.: B11471884
M. Wt: 251.29 g/mol
InChI Key: FTQNQEBMOVOYCD-UHFFFAOYSA-N
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Description

3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring through a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alkanes, alcohols, and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with active sites of enzymes or receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine
  • 4-[2-(3-methylbenzyl)-2H-tetrazol-5-yl]pyridine
  • 4-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyrimidine

Uniqueness

3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the 4-methylbenzyl group and the tetrazole ring provides a distinct electronic environment, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

3-[2-[(4-methylphenyl)methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C14H13N5/c1-11-4-6-12(7-5-11)10-19-17-14(16-18-19)13-3-2-8-15-9-13/h2-9H,10H2,1H3

InChI Key

FTQNQEBMOVOYCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CN=CC=C3

Origin of Product

United States

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